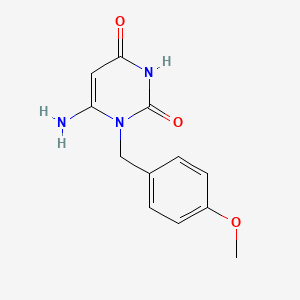

6-Amino-1-(4-methoxybenzyl)pyrimidine-2,4(1H,3H)-dione

描述

属性

IUPAC Name |

6-amino-1-[(4-methoxyphenyl)methyl]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-18-9-4-2-8(3-5-9)7-15-10(13)6-11(16)14-12(15)17/h2-6H,7,13H2,1H3,(H,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDFDHBNPYGFDSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=CC(=O)NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-(4-methoxybenzyl)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of 5,6-diaminouracil derivatives with aldehydes, followed by oxidative cyclization. One common method involves the use of 5,6-diaminouracil and 4-methoxybenzaldehyde as starting materials. The reaction is carried out in the presence of a coupling reagent such as COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

6-Amino-1-(4-methoxybenzyl)pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The keto groups can be reduced to hydroxyl groups.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the keto groups can produce hydroxyl derivatives.

科学研究应用

Biological Activities

6-Amino-1-(4-methoxybenzyl)pyrimidine-2,4(1H,3H)-dione exhibits several noteworthy biological activities:

Synthetic Routes

The synthesis of this compound can be achieved through several methods:

- Condensation Reactions : One common method involves the condensation of 4-methoxybenzaldehyde with urea in the presence of a base like sodium ethoxide. This reaction forms an intermediate Schiff base that subsequently cyclizes to yield the desired pyrimidine derivative .

- Guanidine Reaction : Another approach is the reaction between 4-methoxybenzaldehyde and guanidine under reflux conditions with acetic acid as a catalyst. This method also leads to the formation of the pyrimidine ring .

Case Studies and Research Findings

Several studies highlight the potential applications of this compound:

- Inhibition Studies : Research has demonstrated that modifications to the pyrimidine structure can enhance its inhibitory effects on MMPs. For instance, compounds with similar structures have been shown to significantly reduce MMP activity in vitro .

- Pharmacokinetic Properties : The presence of the methoxy group may improve solubility and bioavailability, making it a valuable candidate for drug development. Studies are ongoing to evaluate its pharmacokinetic profile and overall therapeutic efficacy .

作用机制

The mechanism of action of 6-Amino-1-(4-methoxybenzyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular functions .

相似化合物的比较

Position 1 Substitutions

- This compound showed a moderate synthesis yield (56%) via selenium dioxide-mediated fusion, suggesting reactivity differences compared to methoxy-substituted analogs .

- 6-Amino-1-(4-chlorobenzyl)pyrimidine-2,4-dione (): The para-chloro substituent increases lipophilicity and may enhance interactions with hydrophobic enzyme pockets. Its antimicrobial activity highlights the role of halogen substituents in modulating bioactivity .

- 6-Amino-1,3-dimethylpyrimidine-2,4-dione (): Methyl groups at N1 and N3 simplify the structure, reducing steric bulk but limiting target specificity. This derivative has a high structural similarity score (0.91) to the target compound, underscoring the importance of the 4-methoxybenzyl group for tailored activity .

Position 5 and 6 Modifications

- This compound’s role in early-stage drug discovery underscores the versatility of amino group functionalization .

- Such modifications are critical for central nervous system-targeted therapies .

Key Observations :

- The target compound’s 4-methoxybenzyl group may require specialized coupling reagents or protecting groups, as seen in multi-step syntheses of similar derivatives .

Structural and Electronic Considerations

- Electronic Effects :

The 4-methoxy group is electron-donating, increasing electron density at the benzyl ring. This contrasts with electron-withdrawing groups (e.g., chloro in ), which may reduce nucleophilicity at the pyrimidine core . - Steric Influence: Bulky substituents like cyclohexyl () or morpholinoethyl () can hinder molecular rotation, stabilizing ligand-receptor complexes. The 4-methoxybenzyl group’s moderate size may optimize binding without excessive steric clash .

生物活性

6-Amino-1-(4-methoxybenzyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyrimidine family. It features an amino group at the 6th position, a methoxybenzyl group at the 1st position, and two keto groups at the 2nd and 4th positions of the pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate signal transduction pathways by interacting with cell surface receptors.

Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor. For instance, it has been studied for its potential to inhibit poly (ADP-ribose) polymerase (PARP) activity, which is crucial in DNA repair mechanisms. In a study assessing similar compounds, derivatives showed significant inhibition of PARP1 with IC50 values comparable to established inhibitors like Olaparib .

Anticancer Potential

The compound has shown promise in anticancer research. In various studies, it has demonstrated efficacy against human cancer cell lines. For example, derivatives of pyrimidine compounds have been reported to exhibit moderate to significant efficacy against breast cancer cells . The mechanism involves enhancing cleavage of PARP1 and increasing CASPASE 3/7 activity, which are vital in apoptosis pathways.

Other Biological Activities

Beyond anticancer properties, this compound has been explored for its antiviral activities and potential use as a building block for synthesizing other bioactive molecules . The compound's structural features allow for modifications that can enhance its biological activity.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of 5,6-diaminouracil derivatives with aldehydes under mild conditions using coupling reagents. The resulting compound can be characterized using various spectroscopic methods to confirm its structure.

Efficacy Against Cancer Cells

In a specific case study involving similar compounds targeting PARP1, the synthesized derivatives exhibited IC50 values ranging from 18 μM to over 57 μM against human breast cancer cells . These findings suggest that modifications in the structure of pyrimidine derivatives can lead to enhanced biological activity.

Data Table: Biological Activity Summary

常见问题

Q. Q1. What are the common synthetic routes for 6-Amino-1-(4-methoxybenzyl)pyrimidine-2,4(1H,3H)-dione, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via alkylation of a pyrimidine-dione core with 4-methoxybenzyl halides. For example, in a typical procedure (adapted from structurally similar derivatives):

Core Preparation : Start with 6-aminopyrimidine-2,4(1H,3H)-dione.

Alkylation : React with 1-(chloromethyl)-4-methoxybenzene in dimethylformamide (DMF) using anhydrous potassium carbonate as a base. Stir at room temperature for 10 hours, followed by reflux for 4 hours .

Purification : Evaporate the solvent, wash the residue with water, and recrystallize from ethanol.

Optimization Tips :

- Solvent choice (DMF vs. acetone) affects reaction efficiency.

- Base strength (K₂CO₃ vs. weaker alternatives) impacts alkylation yield.

- Monitor reaction progress via TLC or LC-MS to minimize side products .

Q. Q2. How is the structural characterization of this compound performed, and what key spectral data are observed?

Methodological Answer:

- 1H/13C NMR : Look for signals corresponding to the 4-methoxybenzyl group (e.g., aromatic protons at δ 6.8–7.3 ppm, methoxy at δ ~3.8 ppm) and pyrimidine-dione NH/amine protons (δ 8.5–10.0 ppm) .

- X-ray Crystallography : Resolve dihedral angles between the pyrimidine ring and aromatic substituents (e.g., 62.16° and 69.77° in related bis-benzyl derivatives) to confirm spatial orientation .

- IR Spectroscopy : Identify carbonyl (C=O) stretches at ~1680 cm⁻¹ and N-H stretches at ~3450 cm⁻¹ .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported biological activities of pyrimidine-dione derivatives?

Methodological Answer: Discrepancies in biological data (e.g., enzyme inhibition vs. cytotoxicity) may arise from:

Structural Variations : Subtle changes in substituents (e.g., methoxy vs. chloro groups) alter binding affinity. Compare activity trends across derivatives with controlled modifications .

Assay Conditions : Standardize assays for pH, temperature, and solvent (e.g., DMSO concentration) to minimize artifacts.

Computational Modeling : Use molecular docking to predict interactions with targets (e.g., kinases or viral proteases) and validate with mutagenesis studies .

Q. Q4. What strategies are effective for improving the solubility and bioavailability of this compound in preclinical studies?

Methodological Answer:

- Salt Formation : Convert the free base to a hydrochloride salt (as seen in related pyrimidine-dione derivatives) to enhance aqueous solubility .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl or phosphate) to the amino or hydroxyl moieties for controlled release .

- Co-Crystallization : Explore co-crystals with cyclodextrins or succinic acid to stabilize the solid-state form and improve dissolution rates .

Q. Q5. How do intermolecular interactions (e.g., hydrogen bonding) influence the crystal packing and stability of this compound?

Methodological Answer:

- Hydrogen Bond Analysis : In the crystal lattice, N–H···O and O–H···O bonds (e.g., between pyrimidine-dione NH and carbonyl groups) stabilize dimeric or chain structures. Measure bond lengths (typically 2.8–3.0 Å) and angles (~150°) via X-ray diffraction .

- Thermal Stability : Correlate packing density (from crystallographic data) with DSC/TGA results to assess melting points and decomposition pathways .

Experimental Design & Data Analysis

Q. Q6. How should researchers design a structure-activity relationship (SAR) study for derivatives of this compound?

Methodological Answer:

Core Modifications : Systematically vary substituents at positions 1 (benzyl group), 4 (methoxy), and 6 (amino) to assess impact on activity .

Biological Screening : Use high-throughput assays (e.g., enzyme inhibition, cell viability) to rank derivatives.

Statistical Analysis : Apply multivariate regression to identify critical physicochemical parameters (e.g., logP, polar surface area) driving activity .

Q. Q7. What analytical techniques are recommended for detecting and quantifying impurities in synthesized batches?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。